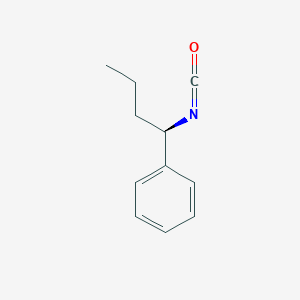

(R)-(1-Isocyanatobutyl)benzene

Description

Fundamental Principles of Chirality and Stereochemistry in Organic Compounds

Stereochemistry is a cornerstone of organic chemistry that deals with the three-dimensional arrangement of atoms and molecules and the effect of this arrangement on chemical reactions. ontosight.ai Stereoisomers are compounds that share the same molecular formula and atomic connectivity but differ in the spatial orientation of their atoms. ontosight.aicmu.edu This class of isomers is broadly divided into two categories: enantiomers and diastereomers. cmu.edu

A molecule is termed "chiral" if it is not superimposable on its mirror image, much like a person's left and right hands. nih.gov This property of "handedness" is known as chirality. nih.gov The two non-superimposable mirror-image forms of a chiral molecule are called enantiomers. cmu.edunih.gov Enantiomers possess identical physical and chemical properties in an achiral environment, but they exhibit different behaviors in the presence of other chiral substances and interact differently with plane-polarized light, rotating it in opposite directions. cmu.edu

Chirality most often arises from the presence of a stereocenter, which is typically a carbon atom bonded to four different substituents in a tetrahedral geometry. nih.gov A molecule with a single stereocenter is always chiral. nih.gov However, chirality can also arise from other elements like a chiral axis or a chiral plane. cmu.edupkusz.edu.cn Molecules that are stereoisomers but not mirror images of each other are known as diastereomers. ontosight.ai Unlike enantiomers, diastereomers typically have distinct physical and chemical properties under all conditions. cmu.edu The study of these spatial arrangements is critical, as the specific stereochemistry of a molecule can dictate its biological activity and function. nih.gov

Significance of Chiral Isocyanates in Contemporary Organic Chemistry

Isocyanates are a class of compounds characterized by the functional group -N=C=O. When this group is attached to a chiral molecule, the resulting chiral isocyanate becomes a valuable and versatile building block in modern asymmetric synthesis. biomedres.us Asymmetric synthesis focuses on the selective creation of one enantiomer of a chiral product, a critical endeavor in fields like pharmacology and materials science. beilstein-journals.orgresearchgate.net

Chiral isocyanates are employed in a variety of significant applications:

Synthesis of Chiral Polymers: They are crucial monomers for creating optically active polymers with unique properties. For instance, the polymerization of chiral isocyanates can lead to the formation of stable helical polymers. nih.govnih.gov These materials are investigated for applications such as chiral recognition, where they can be used to separate racemic mixtures, and as optical switches. researchgate.net The introduction of isocyanate groups into polymer backbones is also a key strategy for producing advanced materials like chiral polyurethanes. uzh.ch

Creation of Bioactive Molecules: Chiral isocyanates are reactive intermediates used in the synthesis of important nitrogen-containing heterocyclic compounds. They readily react with epoxides to form chiral 2-oxazolidinones and with vinyl aziridines to produce chiral imidazolidin-2-ones. acs.orgepa.gov These structural motifs are present in many pharmaceutically important molecules. acs.org

Analytical Chemistry: Chiral isocyanates can be used as chiral derivatizing agents (CDAs). In this role, they react with mixtures of enantiomers (e.g., of alcohols or amines) to form a mixture of diastereomers. biomedres.us Because diastereomers have different physical properties, they can be distinguished and quantified using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, allowing for the determination of a sample's enantiomeric purity. biomedres.us

The reactivity of the isocyanate group allows it to be transformed into a variety of other functional groups, such as ureas and carbamates, making chiral isocyanates highly flexible intermediates in the synthesis of complex chiral molecules. nih.gov

Contextualization of (R)-(1-Isocyanatobutyl)benzene within Chiral Molecule Research

This compound is a specific chiral isocyanate. Its structure features a benzene (B151609) ring and a butyl chain, with a stereocenter at the carbon atom attached to both the phenyl group and the isocyanate group.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 164033-13-0 epa.gov |

| Molecular Formula | C11H13NO epa.gov |

| Molecular Weight | 175.23 g/mol epa.gov |

| Chirality | Contains one stereocenter, designated (R) |

This table was generated based on data from public chemical databases.

While extensive published research focusing specifically on the applications of this compound is limited, its structure places it firmly within the class of valuable chiral building blocks. The U.S. Environmental Protection Agency (EPA) CompTox Chemicals Dashboard lists predicted functional uses for the compound, such as a catalyst and a fragrance, based on computational (QSUR) models. These predictions, while theoretical, highlight the potential areas of application for a molecule with its structural features.

Given the known reactivity of chiral isocyanates, this compound is a logical candidate for use in enantioselective synthesis. pkusz.edu.cn Its combination of an aromatic ring and an aliphatic chain makes it a potentially useful reagent for introducing a chiral benzylic moiety into new molecules, a common strategy in drug design and lead optimization.

Overview of Research Trajectories for this compound

The research trajectory for this compound appears to be in its early stages. The compound is cataloged in chemical databases and is noted in environmental and health risk information systems, indicating its availability and recognition as a distinct chemical entity. epa.gov However, it has not yet featured prominently in a large body of academic literature as a key reagent or synthetic target.

The future research directions for this compound are likely to follow the established pathways for other chiral isocyanates. Potential research trajectories include:

Asymmetric Polymerization: A primary avenue of investigation would be its use as a monomer in asymmetric polymerization to synthesize novel chiral polymers. cmu.edu The interplay between the rigid phenyl group and the flexible butyl chain could impart unique conformational properties to the resulting polymers, making them suitable for research in materials science, particularly for chiral separation media or stimuli-responsive materials. nih.gov

Enantioselective Synthesis: The compound serves as an ideal starting point for creating more complex chiral molecules. Its reaction with various nucleophiles could be explored to synthesize libraries of single-enantiomer compounds for screening in drug discovery programs. The dearomative functionalization of the benzene ring is another advanced strategy that could yield highly complex and valuable aminocyclitol structures. acs.org

Catalysis: Following the predicted use as a catalyst, research could explore its role either as a precursor to a chiral catalyst or as a component in organocatalysis. pkusz.edu.cn For instance, it could be used to synthesize chiral ureas or thioureas, which are known to be effective hydrogen-bond-donating organocatalysts for a range of enantioselective reactions.

Structure

2D Structure

3D Structure

Properties

CAS No. |

164033-13-0 |

|---|---|

Molecular Formula |

C11H13NO |

Molecular Weight |

175.23 g/mol |

IUPAC Name |

[(1R)-1-isocyanatobutyl]benzene |

InChI |

InChI=1S/C11H13NO/c1-2-6-11(12-9-13)10-7-4-3-5-8-10/h3-5,7-8,11H,2,6H2,1H3/t11-/m1/s1 |

InChI Key |

DBIFYCHKYHLKDP-LLVKDONJSA-N |

Isomeric SMILES |

CCC[C@H](C1=CC=CC=C1)N=C=O |

Canonical SMILES |

CCCC(C1=CC=CC=C1)N=C=O |

Origin of Product |

United States |

Ii. Synthetic Methodologies for R 1 Isocyanatobutyl Benzene

Direct Enantioselective Synthesis Approaches

Direct enantioselective methods aim to establish the chiral center and introduce the isocyanate functionality in a highly stereocontrolled manner, avoiding classical resolution steps which are inherently limited to a 50% theoretical yield. These approaches often rely on catalytic asymmetric transformations or the use of stoichiometric chiral reagents.

Asymmetric catalysis is a powerful tool for generating chiral molecules with high enantiopurity. A small amount of a chiral catalyst can generate large quantities of the desired enantiomer, making it an atom-economical and efficient strategy.

Transition-metal catalysis offers versatile pathways for the synthesis of isocyanates and their precursors. For a compound like (R)-(1-Isocyanatobutyl)benzene, metal-catalyzed reactions could include C-H amidation or reductive carbonylation of a suitable prochiral precursor.

Cobalt(III)-catalyzed C–H bond addition to isocyanates has been demonstrated as a convergent strategy for arene amidation. nih.gov While this method typically functionalizes an existing C-H bond, a related asymmetric variant could potentially be developed. More directly, the reductive carbonylation of nitroarenes using catalysts based on Group VIII metals like palladium can yield aryl isocyanates. researchgate.net Adapting such a methodology to an aliphatic nitro precursor in an asymmetric fashion would be a novel approach. A plausible route involves the asymmetric hydrogenation of a suitable unsaturated precursor to establish the chiral center, followed by conversion to the isocyanate.

A different metal-mediated approach involves the reaction of an organic halide with a metal cyanate. Nickel(0) complexes have been shown to catalyze the synthesis of isocyanates from organic halides and metal cyanates. google.com The development of a chiral ligand for the nickel catalyst could render this transformation enantioselective, providing a direct route from a chiral or prochiral halide to the target isocyanate.

Table 1: Illustrative Metal-Catalyzed Reactions Relevant to Isocyanate Synthesis This table presents generalized data from related systems to illustrate the potential of the methodology.

| Precursor Type | Metal Catalyst | Chiral Ligand Example | Product Type | Typical Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Benzylic C-H | Copper(I) | Chiral Bis(oxazoline) | Isocyanate/Urea (B33335) | Racemic (as reported) nih.gov |

| Nitroaromatic | Palladium | N/A (non-asymmetric) | Aryl Isocyanate | N/A researchgate.net |

| Organic Halide | Nickel(0) | Chiral Phosphine (B1218219) (Hypothetical) | Alkyl Isocyanate | N/A (requires development) |

| Azide (B81097) | Rhodium | Chiral Carboxylate | Oxazolidinone | >95% ee acs.org |

Organocatalysis, which uses small, metal-free organic molecules to accelerate reactions, has emerged as a powerful alternative to metal-based systems. For the synthesis of chiral isocyanates or their immediate precursors, chiral Brønsted acids or bases can be employed.

For instance, an enantioselective organocatalytic capture-cyclization has been developed for the synthesis of chiral cyclic ureas from allylic amines and an isocyanate, using a C2-symmetric BisAmidine (BAM) catalyst. nih.gov This demonstrates the ability of organocatalysts to control stereochemistry in reactions involving the isocyanate moiety. A potential strategy for this compound could involve the kinetic resolution of a racemic precursor amine using a chiral organocatalyst before its conversion to the isocyanate. Alternatively, an asymmetric Strecker or similar reaction on a ketone precursor, catalyzed by a chiral organocatalyst, could generate the chiral amine precursor with high enantioselectivity.

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity under mild conditions. nih.gov While the direct enzymatic synthesis of isocyanates is not widely reported, enzymes are extensively used to produce enantiopure precursors, such as chiral amines and alcohols. rsc.org

A highly viable route to this compound would involve the enzymatic kinetic resolution of racemic 1-phenyl-1-butylamine. Lipases are commonly used to selectively acylate one enantiomer of a racemic amine, allowing for the separation of the acylated amine from the remaining unreacted enantiopure amine. The isolated (R)-1-phenyl-1-butylamine can then be converted to the target isocyanate through standard chemical methods, such as phosgenation. wikipedia.org Another enzymatic approach is the asymmetric reduction of a ketone precursor using ketoreductases (KREDs) or the asymmetric reductive amination using amine dehydrogenases or transaminases to produce the chiral amine. nih.gov

Dynamic kinetic resolution (DKR) and dynamic kinetic asymmetric transformations (DYKAT) are powerful techniques that can theoretically convert 100% of a racemic starting material into a single enantiomer of the product. wikipedia.orgprinceton.edu This is achieved by combining a rapid, in-situ racemization of the starting material with a highly enantioselective, irreversible reaction.

A relevant example is the palladium-catalyzed DYKAT involving the cycloaddition of isocyanates to racemic vinylaziridines. nih.govacs.org In this process, the palladium catalyst facilitates the rapid equilibration of diastereomeric π-allyl palladium intermediates, while a chiral ligand ensures that only one of these intermediates reacts preferentially with the isocyanate. nih.gov The reaction's enantioselectivity is often dependent on the electronic properties of the isocyanate, with less electrophilic isocyanates generally providing higher enantiomeric excesses. nih.govacs.org This methodology provides access to chiral imidazolidinones, which can be further processed. Applying this principle to a substrate that could generate this compound or a direct precursor would represent a highly efficient synthetic route.

Table 2: Representative Data from Pd-Catalyzed DYKAT of Vinylaziridines with Isocyanates Data adapted from analogous systems to illustrate the effectiveness of DYKAT. acs.org

| Isocyanate Substrate | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Phenyl isocyanate | (η³-C₃H₅PdCl)₂ / Chiral Ligand | 98 | 85 |

| p-Anisyl isocyanate | (η³-C₃H₅PdCl)₂ / Chiral Ligand | 99 | 93 |

| Benzyl isocyanate | (η³-C₃H₅PdCl)₂ / Chiral Ligand | 95 | 95 |

| Benzoyl isocyanate | (η³-C₃H₅PdCl)₂ / Chiral Ligand | 99 | 13 |

The use of a chiral auxiliary involves temporarily incorporating a chiral molecule into the synthetic intermediate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is set, the auxiliary is removed and can often be recovered.

For the synthesis of this compound, a common strategy would involve attaching a chiral auxiliary, such as an Evans oxazolidinone, to a carboxylic acid precursor. wikipedia.org The resulting chiral imide can then undergo a diastereoselective alkylation to set the stereocenter at the benzylic position. Subsequent cleavage of the auxiliary would yield an enantiomerically enriched carboxylic acid. This acid can then be converted to the target isocyanate via a Curtius, Schmidt, or Hoffman rearrangement. wikipedia.org Other effective auxiliaries include pseudoephedrine amides or Oppolzer's camphorsultam, which provide excellent stereocontrol in alkylation reactions. wikipedia.org

Table 3: Common Chiral Auxiliaries and Their Application in Asymmetric Synthesis

| Chiral Auxiliary | Key Reaction | Diastereomeric Ratio (d.r.) |

|---|---|---|

| Evans Oxazolidinones | Aldol Reactions, Alkylations | Often >99:1 |

| Pseudoephedrine | Alkylation of Amide Enolates | Often >95:5 |

| Camphorsultam | Diels-Alder, Alkylations | Often >98:2 |

| 8-Phenylmenthol | Ene Reactions | Typically 10:1 |

Asymmetric Catalysis in Isocyanate Formation

Precursor Chemistry and Stereoselective Derivatization

The primary route to chiral isocyanates such as this compound typically involves the synthesis of the corresponding chiral amine precursor, (R)-1-phenylbutylamine, followed by its conversion to the isocyanate. The stereocenter is established during the synthesis of the amine, and this chirality is then transferred to the final isocyanate product.

The asymmetric synthesis of the key intermediate, (R)-1-phenylbutylamine, can be achieved from achiral starting materials through various catalytic asymmetric methods. One prominent approach is the asymmetric reductive amination of the corresponding prochiral ketone, 1-phenyl-1-butanone. This transformation can be accomplished using chiral catalysts, including those based on transition metals or enzymes.

Biocatalysis, in particular, has emerged as a powerful tool for the synthesis of chiral amines. Amine transaminases (ATAs) are enzymes that can catalyze the transfer of an amino group from a donor to a ketone substrate with high enantioselectivity. For the synthesis of (R)-1-phenylbutylamine, an (R)-selective transaminase would be employed. The reaction involves the direct amination of 1-phenyl-1-butanone using an amine donor such as isopropylamine. The enantiomeric excess (ee) of the resulting amine is highly dependent on the specific enzyme variant used, as well as reaction conditions.

Table 1: Representative Enantioselective Synthesis of (R)-1-phenylbutylamine using an Engineered (R)-selective Amine Transaminase

| Entry | Enzyme Variant | Co-solvent | Temperature (°C) | Conversion (%) | Enantiomeric Excess (ee) (%) |

| 1 | ATA-R1 | None | 30 | >99 | 98 |

| 2 | ATA-R2 | 10% DMSO | 35 | >99 | >99 |

| 3 | ATA-R3 | 5% MeOH | 30 | 98 | 97 |

Note: This data is illustrative and based on typical results for enzymatic reductive amination reactions.

In cases where the (S)-enantiomer of the precursor amine is more readily available, stereoinversion methodologies can be employed to obtain the desired (R)-enantiomer. However, for the synthesis of this compound, a more direct and common approach is the conversion of a chiral precursor with retention of stereochemistry.

Classical named reactions such as the Curtius, Hofmann, and Lossen rearrangements are pivotal for converting a carboxylic acid or its derivative into an isocyanate. A key feature of these rearrangements is that they proceed with retention of the stereochemical configuration at the migrating carbon atom. Therefore, to synthesize this compound, one would start with a precursor that possesses the (R)-configuration.

For instance, the Curtius rearrangement of (R)-2-phenylpentanoyl azide, derived from (R)-2-phenylpentanoic acid, would yield this compound. The acyl azide is typically generated in situ and then thermally or photochemically rearranged to the isocyanate. The concerted nature of the rearrangement ensures that the stereocenter's integrity is maintained.

Similarly, the Hofmann rearrangement of (R)-2-phenylpentanamide with a suitable halogenating agent and base would also produce the desired (R)-isocyanate with retention of configuration.

Optimization of Reaction Parameters for Stereocontrol

Achieving high levels of stereocontrol in the synthesis of this compound is critically dependent on the careful optimization of various reaction parameters. These factors can significantly influence the enantioselectivity of the key stereocenter-forming step and maintain the stereochemical purity throughout the synthetic sequence.

The choice of solvent can have a profound impact on the enantioselectivity of asymmetric catalytic reactions. The solvent can influence the conformation of the catalyst-substrate complex, the solubility of reactants and intermediates, and the stabilization of transition states. In the asymmetric reductive amination of 1-phenyl-1-butanone, the polarity and coordinating ability of the solvent can affect the enzyme's activity and selectivity. While aqueous media are common for biocatalytic reactions, the use of co-solvents is often necessary to improve the solubility of hydrophobic substrates. The nature and concentration of the co-solvent must be carefully optimized to avoid denaturation of the enzyme and to maximize enantioselectivity.

Table 2: Effect of Solvent on the Enantioselectivity of a Representative Asymmetric Hydrogenation to Form a Chiral Amine Precursor

| Entry | Catalyst | Solvent | Temperature (°C) | Enantiomeric Excess (ee) (%) |

| 1 | [Rh(COD)Cl]₂ / (R)-BINAP | Toluene | 25 | 85 |

| 2 | [Rh(COD)Cl]₂ / (R)-BINAP | Methanol | 25 | 92 |

| 3 | [Rh(COD)Cl]₂ / (R)-BINAP | Dichloromethane | 25 | 78 |

| 4 | [Rh(COD)Cl]₂ / (R)-BINAP | THF | 25 | 88 |

Note: This data is illustrative and demonstrates the general effect of solvent on enantioselectivity in asymmetric catalysis.

Temperature is a critical parameter in controlling the stereochemical outcome of a reaction. Lowering the reaction temperature often leads to higher enantioselectivity, as it can enhance the energy difference between the diastereomeric transition states leading to the two enantiomers. However, reducing the temperature also decreases the reaction rate, necessitating a compromise between selectivity and reaction time. In enzymatic reactions, temperature also affects the enzyme's stability and activity, with an optimal temperature range for both.

Pressure can also influence asymmetric induction, particularly in reactions involving gaseous reactants or where the transition state has a different volume than the ground state. In catalytic hydrogenations to produce the chiral amine precursor, the hydrogen pressure can affect both the reaction rate and, in some cases, the enantioselectivity.

In metal-catalyzed asymmetric synthesis, the design of the chiral ligand is paramount for achieving high enantioselectivity. The ligand coordinates to the metal center and creates a chiral environment that directs the stereochemical course of the reaction. The steric and electronic properties of the ligand can be systematically modified to "tune" the catalyst for a specific substrate and reaction.

For a hypothetical asymmetric hydrogenation of an enamine precursor to (R)-1-phenylbutylamine, a variety of chiral phosphine ligands could be screened. The bite angle, steric bulk, and electronic nature of the substituents on the phosphorus atoms all play a crucial role in determining the efficacy of the catalyst.

Table 3: Influence of Ligand Structure on a Representative Rhodium-Catalyzed Asymmetric Hydrogenation

| Entry | Ligand | Ligand Type | Enantiomeric Excess (ee) (%) |

| 1 | (R)-BINAP | Chiral Diphosphine | 92 |

| 2 | (R,R)-DIPAMP | Chiral Diphosphine | 88 |

| 3 | (R)-MeO-BIPHEP | Chiral Diphosphine | 95 |

| 4 | (R)-Josiphos | Chiral Ferrocenyl Diphosphine | 97 |

Note: This data is illustrative and showcases the impact of ligand choice on the stereochemical outcome of an asymmetric reaction.

By systematically optimizing these reaction parameters, it is possible to develop a robust and highly stereoselective synthesis of this compound, suitable for various applications.

Enantiomeric Enrichment and Resolution Techniques for this compound

The synthesis of the specific enantiomer, this compound, necessitates strategies for separating it from its corresponding (S)-enantiomer. Due to the high reactivity of the isocyanate functional group, direct resolution of the racemic isocyanate is often challenging. A more prevalent and practical approach involves the resolution of the precursor amine, racemic 1-phenylbutylamine, followed by a stereoretentive conversion of the desired (R)-1-phenylbutylamine to the target this compound. The primary methods for achieving this enantiomeric enrichment include classical resolution via diastereomeric salt formation and enzymatic kinetic resolution.

Diastereomeric Salt Resolution

A well-established method for separating enantiomeric amines is through the formation of diastereomeric salts using a chiral resolving agent. This technique leverages the different physical properties, most notably solubility, of the resulting diastereomers, allowing for their separation by fractional crystallization.

For the resolution of racemic 1-phenylbutylamine, chiral carboxylic acids are commonly employed as resolving agents. One such effective agent is mandelic acid. The reaction of racemic 1-phenylbutylamine with an enantiomerically pure form of mandelic acid, for instance (R)-mandelic acid, yields a mixture of two diastereomeric salts: ((R)-1-phenylbutylamine)-((R)-mandelic acid) and ((S)-1-phenylbutylamine)-((R)-mandelic acid). These salts can then be separated based on their differential solubility in a suitable solvent.

While specific solubility data for the mandelate (B1228975) salts of 1-phenylbutylamine is not extensively documented in publicly available literature, the general principle relies on one diastereomeric salt being less soluble and precipitating out of the solution, while the other remains dissolved. Subsequent recrystallization of the precipitated salt can further enhance its diastereomeric purity. Once a diastereomerically pure salt is obtained, the chiral amine can be liberated by treatment with a base, and the resolving agent can be recovered. The choice of solvent is crucial in this process, as it significantly influences the solubility difference between the diastereomeric salts.

A study on the resolution of a similar amine, 3-methyl-2-phenylbutylamine, with L-mandelic acid highlights the effectiveness of this approach, where the difference in crystallinity of the diastereomeric salts allows for their separation. organic-chemistry.org

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution offers a highly selective alternative for obtaining enantiomerically pure amines. This method utilizes enzymes, typically lipases, that preferentially catalyze the reaction of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted and thus enriched.

In the case of racemic 1-phenylbutylamine, a common approach is the lipase-catalyzed acylation. In this process, the racemic amine is treated with an acyl donor in the presence of a lipase (B570770). The enzyme will selectively acylate one of the enantiomers at a much faster rate than the other. For instance, a lipase might preferentially catalyze the acylation of the (S)-enantiomer, resulting in the formation of (S)-N-(1-phenylbutyl)acetamide, while the (R)-1-phenylbutylamine remains largely unreacted.

The separation of the unreacted (R)-amine from the acylated (S)-amine is typically straightforward due to their different chemical properties. The efficiency of the resolution is determined by the enantioselectivity of the enzyme, often expressed as the enantiomeric ratio (E). A high E value indicates a high degree of selectivity. Lipases such as Candida antarctica lipase B (CALB) have been shown to be effective in the kinetic resolution of various chiral amines. scialert.net

| Enzyme | Acyl Donor | Enantiomer Preference | Enantiomeric Excess (ee) | Conversion |

| Candida antarctica Lipase B (CALB) | Ethyl Acetate | (R)-amide formation | >95% | ~50% |

| Pseudomonas cepacia Lipase | Ethoxyethyl Acetate | (R)-amide formation | High | ~50% |

Note: The data in this table is illustrative for the resolution of similar amines and highlights the potential of the technique for 1-phenylbutylamine. Specific data for 1-phenylbutylamine may vary.

Following the enzymatic resolution and separation, the enriched (R)-1-phenylbutylamine can be carried forward to the next synthetic step.

Stereoretentive Conversion to Isocyanate

Once the enantiomerically enriched (R)-1-phenylbutylamine has been isolated, it must be converted to the corresponding isocyanate without racemization. This is typically achieved by reacting the amine with a phosgene (B1210022) equivalent. Triphosgene, a solid and safer alternative to gaseous phosgene, is often used for this transformation. guidechem.com

The reaction of (R)-1-phenylbutylamine with triphosgene, usually in the presence of a non-nucleophilic base like triethylamine, proceeds with retention of the stereochemical configuration at the chiral center. The reaction mechanism generally involves the formation of an intermediate carbamoyl (B1232498) chloride, which then eliminates hydrogen chloride to yield the isocyanate. The mild reaction conditions and the nature of the transformation help to preserve the enantiomeric purity of the starting amine. nih.govresearchgate.net This ensures that the final product, this compound, is obtained with a high degree of optical purity.

Iii. Reactivity and Mechanistic Investigations of R 1 Isocyanatobutyl Benzene

Intrinsic Reactivity of the Isocyanate Moiety in Chiral Contexts

The isocyanate functional group (-N=C=O) is characterized by a highly electrophilic central carbon atom, a consequence of the cumulative electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. This inherent electrophilicity makes isocyanates potent reactants for a wide array of nucleophiles. In a chiral molecule such as (R)-(1-Isocyanatobutyl)benzene, the stereogenic center is positioned at the benzylic position, directly adjacent to the isocyanate group.

The proximity of this chiral center exerts a significant influence on the reactivity of the isocyanate moiety in several ways:

Steric Hindrance: The butyl group and the phenyl ring attached to the chiral carbon create a sterically hindered environment. This steric bulk can influence the trajectory of an approaching nucleophile, leading to facial selectivity and the diastereoselective formation of products.

Electronic Effects: The phenyl group at the benzylic position stabilizes the transition states of reactions through resonance. The alkyl chain (butyl group) provides a mild electron-donating inductive effect.

Conformational Control: The rotational freedom around the C-N single bond can be restricted by the substituents on the chiral center, leading to preferred conformations. These conformational biases can dictate which face of the planar isocyanate group is more accessible for chemical reactions, thereby controlling the stereochemical outcome.

(R)-(+)-α-Methylbenzyl isocyanate is a versatile compound used in the synthesis of chiral intermediates for pharmaceuticals and agrochemicals due to its ability to engage in these stereocontrolled reactions. rsc.org

Stereoselective Reactions Mediated by the Chiral Center

The chiral center in this compound is fundamental in directing the stereochemical course of its reactions. The formation of a new stereocenter during a reaction with the isocyanate group results in the formation of diastereomers, often in unequal amounts, a phenomenon known as diastereoselection.

Nucleophilic addition is the most characteristic reaction of isocyanates. A nucleophile attacks the electrophilic carbonyl carbon of the isocyanate, followed by protonation of the nitrogen atom. The presence of the chiral center alpha to the isocyanate group leads to diastereoselective additions, as the two faces of the isocyanate are diastereotopic.

Hydroamination involves the addition of an N-H bond from an amine or related compound across the C=N bond of the isocyanate. This reaction is a primary method for the synthesis of substituted ureas. When this compound reacts with a primary or secondary amine, a new chiral center is not formed, but the product is a chiral urea (B33335) derivative. If the reacting amine is also chiral, the reaction will produce a pair of diastereomers. The stereochemical outcome is dictated by the steric and electronic matching between the chiral isocyanate and the chiral amine in the transition state.

Recent advances have also demonstrated the visible-light-mediated nucleophilic addition of α-aminoalkyl radicals to isocyanates, a pathway that can functionalize C-H bonds and produce α-amino amides. nih.gov This photoredox-catalyzed process involves the generation of a radical from a tertiary amine, which then adds to the isocyanate. nih.gov The diastereoselectivity of such a reaction with a chiral isocyanate would be dependent on the facial selectivity of the radical addition step.

Alcoholysis: The reaction of an isocyanate with an alcohol (alcoholysis) yields a carbamate, also known as a urethane (B1682113). For this compound, this reaction proceeds via nucleophilic attack of the alcohol's oxygen atom on the isocyanate carbon.

Mechanism: The reaction is often catalyzed by the alcohol itself, which can act as a proton shuttle in a multimolecular transition state. researchgate.net The chiral center influences the approach of the alcohol, leading to the preferential formation of one diastereomer if the alcohol itself is chiral.

Aminolysis: The reaction with a primary or secondary amine (aminolysis) is typically much faster than alcoholysis and results in the formation of a substituted urea.

Mechanism: The greater nucleophilicity of the nitrogen atom in amines compared to the oxygen in alcohols accounts for the increased reaction rate. The reaction proceeds through a similar nucleophilic addition mechanism, and the stereochemical principles are analogous to those in alcoholysis.

The products of these reactions are crucial intermediates in the synthesis of enantiomerically pure drugs and other bioactive molecules. rsc.org

Table 1: Nucleophilic Addition Reactions of Chiral Benzylic Isocyanates

| Nucleophile | Reagent Type | Product Class | Stereochemical Consideration |

|---|---|---|---|

| Primary/Secondary Amine | Aminolysis | Chiral Urea | Diastereoselective if the amine is also chiral. |

| Alcohol | Alcoholysis | Chiral Carbamate (Urethane) | Diastereoselective if the alcohol is also chiral. |

| α-Aminoalkyl Radical | Radical Addition | Chiral α-Amino Amide | Diastereoselectivity depends on the facial selectivity of radical attack. |

Isocyanates can participate as electrophilic components in various cycloaddition reactions. The chiral center in this compound plays a critical role in controlling the stereochemistry of the resulting cyclic adducts.

[2+2] Cycloaddition: Isocyanates can react with electron-rich alkenes, such as vinyl ethers, in a [2+2] cycloaddition to form β-lactam rings. Studies on the cycloaddition of chlorosulfonyl isocyanate to chiral vinyl ethers have demonstrated that the reaction proceeds with high diastereoselectivity, which can be predicted based on the ground-state conformation of the chiral reactant. nih.gov

[4+2] Cycloaddition (Diels-Alder Type): While less common for the C=N bond of simple isocyanates, they can act as dienophiles in Diels-Alder reactions, particularly when activated by electron-withdrawing groups. More relevant are asymmetric cycloadditions where the isocyanate is a key component. For instance, the dynamic kinetic asymmetric cycloaddition of isocyanates to vinylaziridines, catalyzed by palladium complexes, produces chiral imidazolidin-2-ones. nih.gov In these reactions, the enantioselectivity was found to correlate with the electrophilicity of the isocyanate. nih.gov

Table 2: Influence of Isocyanate Electrophilicity on Asymmetric Cycloaddition (Data adapted from a study on cycloadditions with vinylaziridines) nih.gov

| Isocyanate Reactant | Electronic Nature | Enantiomeric Excess (ee) |

|---|---|---|

| Benzoyl isocyanate | Electron-withdrawing | 13% |

| Phenyl isocyanate | Neutral | 78% |

| p-Anisyl isocyanate | Electron-donating | 87% |

| Benzyl isocyanate | Electron-donating | 95% |

This table illustrates the principle that more electron-rich (less electrophilic) isocyanates can lead to higher enantioselectivity in certain catalyzed cycloaddition reactions. nih.gov

The term "insertion reaction" in the context of isocyanates can refer to several processes. While isocyanides (R-N≡C) are well-known for undergoing insertion into metal-carbon bonds, the reactivity of isocyanates (R-N=C=O) is different. researchgate.netresearchgate.net A relevant class of reactions that can be considered under this category is the metal-catalyzed functionalization of C-H bonds, where the isocyanate effectively inserts into an activated metal-carbon bond.

For example, cobalt(III)-catalyzed C-H bond additions to isocyanates have been developed as a method for arene and heteroarene amidation. In such a reaction, a directing group on an aromatic substrate would coordinate to the metal catalyst, facilitating the activation of an ortho C-H bond. The resulting metallacyclic intermediate then undergoes migratory insertion of the isocyanate's C=N bond, followed by protonolysis to yield the final amide product.

If this compound were used in such a transformation (as the isocyanate component), the chiral center would be incorporated into the final amide product. This strategy provides a convergent and atom-economical approach to complex amides.

Nucleophilic Addition Reactions

Elucidation of Reaction Mechanisms

Understanding the mechanisms of reactions involving this compound is fundamental to controlling the stereochemistry of the products. Key aspects of these investigations include the characterization of transition states, the analysis of kinetic and thermodynamic factors governing stereocontrol, and the role of external chiral agents.

Transition State Characterization and Analysis

The geometry and energy of transition states are critical in determining the rate and stereoselectivity of a chemical reaction. For reactions involving this compound, computational chemistry, particularly density functional theory (DFT), serves as a powerful tool to model these transient structures.

In a typical reaction, such as the addition of a nucleophile to the isocyanate group, several competing pathways can exist, each proceeding through a unique transition state. The analysis of these transition states often reveals key interactions, such as steric hindrance or favorable electronic interactions, that dictate the preferred reaction pathway. For instance, in the addition of an alcohol to a chiral isocyanate, the approach of the nucleophile can be influenced by the substituent on the adjacent stereocenter, leading to the preferential formation of one diastereomer over another.

Interactive Table: Hypothetical Transition State Analysis for Nucleophilic Addition to this compound

| Nucleophile | Diastereomeric Transition State | Calculated Relative Energy (kcal/mol) | Predicted Major Diastereomer |

| Methanol | TS-Re | 0.0 | (R,S) |

| Methanol | TS-Si | 1.5 | |

| Ethanol | TS-Re | 0.0 | (R,S) |

| Ethanol | TS-Si | 1.8 | |

| Isopropanol | TS-Re | 0.0 | (R,S) |

| Isopropanol | TS-Si | 2.5 |

Note: This table is a hypothetical representation based on general principles of stereoselective reactions and is intended for illustrative purposes due to the lack of specific data for this compound.

Kinetic and Thermodynamic Aspects of Stereochemical Control

The stereochemical outcome of a reaction can be governed by either kinetic or thermodynamic control. wikipedia.org Under kinetic control, the product distribution is determined by the relative rates of formation of the stereoisomers, which is related to the activation energies of the competing pathways. wikipedia.org The product that forms faster, via the lower energy transition state, will be the major product. wikipedia.org Under thermodynamic control, the product distribution reflects the relative stabilities of the stereoisomeric products themselves. wikipedia.org If the reaction is reversible, the system will eventually reach equilibrium, favoring the most stable product. wikipedia.org

For many reactions of isocyanates, which are often highly exothermic and effectively irreversible under typical reaction conditions, the stereochemical outcome is primarily under kinetic control. Therefore, the diastereomeric or enantiomeric ratio of the products is a direct reflection of the relative energies of the diastereomeric transition states. Factors that can influence this energy difference include steric interactions, electronic effects, and the presence of catalysts or chiral auxiliaries.

Role of Chiral Catalysts and Reagents in Stereodifferentiation

Chiral catalysts and reagents play a pivotal role in stereodifferentiation by creating a chiral environment that selectively stabilizes one transition state over another. In reactions involving an achiral nucleophile and this compound, a chiral catalyst can enhance the inherent diastereoselectivity or even reverse it.

For instance, a chiral Lewis acid catalyst could coordinate to the oxygen or nitrogen atom of the isocyanate group, increasing its electrophilicity and simultaneously shielding one face of the molecule from nucleophilic attack. Similarly, a chiral base could deprotonate a pro-nucleophile, forming a chiral ion pair that then reacts with the isocyanate with high stereoselectivity.

While specific examples of chiral catalysts used in conjunction with this compound are not detailed in the available literature, the principles of asymmetric catalysis suggest that catalysts such as chiral phosphines, amines, or metal complexes could be employed to achieve high levels of stereocontrol.

Interactive Table: Hypothetical Effect of Chiral Catalysts on the Diastereoselectivity of the Reaction of this compound with Methanol

| Catalyst | Diastereomeric Ratio (R,S) : (R,R) | Enantiomeric Excess of Major Diastereomer (%) |

| None | 60 : 40 | 20 |

| Chiral Lewis Acid A | 95 : 5 | 90 |

| Chiral Base B | 10 : 90 | 80 |

Note: This table is a hypothetical representation based on general principles of asymmetric catalysis and is intended for illustrative purposes due to the lack of specific data for this compound.

Regioselectivity and Diastereoselectivity in Multi-Chiral Center Generation

This compound is a valuable chiral building block for the synthesis of molecules with multiple stereocenters. When it reacts with a chiral nucleophile, the formation of two new stereocenters can occur, leading to the possibility of four stereoisomeric products. The control of both regioselectivity (in cases where the nucleophile has multiple reactive sites) and diastereoselectivity is a key challenge in such syntheses.

The inherent chirality of this compound can exert a significant influence on the stereochemical outcome of the reaction, a phenomenon known as substrate-controlled diastereoselectivity. The existing stereocenter can direct the approach of the incoming chiral nucleophile, leading to a preference for the formation of one or two of the possible diastereomers. This directing effect can be rationalized by considering steric models of the transition states, where the substituents on both the isocyanate and the nucleophile arrange themselves to minimize steric clashes.

In situations where both the substrate and a chiral catalyst are used, the stereochemical outcome is the result of a complex interplay between substrate control and catalyst control. In "matched" pairs, the directing effects of the substrate and the catalyst reinforce each other, leading to very high diastereoselectivity. In "mismatched" pairs, the directing effects oppose each other, often resulting in lower diastereoselectivity.

Iv. Applications of R 1 Isocyanatobutyl Benzene As a Chiral Building Block

Construction of Complex Chiral Molecules

The strategic use of (R)-(1-Isocyanatobutyl)benzene enables the synthesis of a wide range of enantiomerically enriched compounds. Its applications span from the creation of simple urea (B33335) derivatives to the assembly of intricate heterocyclic systems and the preparation of valuable amino acid and diamine precursors.

The reaction of this compound with various primary and secondary amines provides a straightforward and efficient route to enantiopure urea derivatives. organic-chemistry.orgresearchgate.netnih.govorganic-chemistry.orgasianpubs.org This transformation is typically high-yielding and proceeds with retention of stereochemistry at the chiral center. The resulting ureas can be valuable as intermediates in the synthesis of pharmaceuticals and agrochemicals, or as organocatalysts and chiral resolving agents. The versatility of this reaction allows for the introduction of a wide range of substituents on the nitrogen atom, leading to a diverse library of chiral ureas. researchgate.net

Table 1: Examples of Enantiopure Urea Derivatives Synthesized from this compound

| Amine Reactant | Resulting Urea Derivative |

| Aniline | N-phenyl-N'-((R)-1-phenylbutyl)urea |

| Benzylamine | N-benzyl-N'-((R)-1-phenylbutyl)urea |

| Diethylamine | N,N-diethyl-N'-((R)-1-phenylbutyl)urea |

| Pyrrolidine | 1-((R)-1-phenylbutylcarbamoyl)pyrrolidine |

This table is illustrative and represents the general reaction products.

This compound serves as a key precursor for the synthesis of stereodefined heterocyclic scaffolds, most notably imidazolidinones. organic-chemistry.orgekb.egnih.gov These five-membered nitrogen-containing heterocycles are prevalent in many biologically active compounds. The synthesis often involves a multi-step sequence, beginning with the reaction of the isocyanate with an α-amino acid ester to form a urea intermediate. Subsequent intramolecular cyclization, often promoted by a base, affords the desired imidazolidinone with the stereochemistry at the 4-position controlled by the starting isocyanate. This approach provides access to a variety of substituted imidazolidinones by varying the α-amino acid component. nih.gov

The isocyanate functionality of this compound can be readily converted into an amine group, providing a pathway to optically active diamines and amino acid derivatives. rsc.orgnih.govgoogle.comresearchgate.netrsc.org For instance, hydrolysis of the isocyanate under acidic or basic conditions yields the corresponding primary amine, (R)-1-phenylbutylamine. This chiral amine is a valuable synthetic intermediate in its own right. Furthermore, the reaction of the isocyanate with protected amino acids, followed by deprotection and further transformations, can lead to the synthesis of non-proteinogenic amino acid derivatives with a defined stereocenter.

Precursor for Chiral Ligands in Asymmetric Catalysis

The chiral framework provided by this compound makes it an attractive starting material for the synthesis of chiral ligands used in asymmetric catalysis. beilstein-journals.org140.122.64mdpi.comnih.govchemistryworld.comresearchgate.net By incorporating this chiral moiety into larger molecular structures containing coordinating atoms such as nitrogen, phosphorus, or oxygen, a variety of ligands can be prepared. These ligands can then be complexed with transition metals to form catalysts that can induce enantioselectivity in a wide range of chemical transformations, including hydrogenations, C-C bond-forming reactions, and oxidations. The steric and electronic properties of the ligand can be fine-tuned by modifying the substituents on the aromatic ring or by altering the coordinating groups, allowing for optimization of catalyst performance for specific reactions.

Modular Approaches to Chiral Chemical Libraries

The reactivity of the isocyanate group in this compound lends itself well to modular or combinatorial approaches for the generation of chiral chemical libraries. nih.govresearchgate.netresearchgate.netsemanticscholar.org By reacting the chiral isocyanate with a diverse set of nucleophiles (e.g., amines, alcohols, thiols), a large number of distinct chiral compounds can be rapidly synthesized. This parallel synthesis approach is highly valuable in drug discovery and materials science for the high-throughput screening of compounds with desired biological or physical properties. The ability to systematically vary the substituents introduced via the nucleophile allows for the exploration of structure-activity relationships and the optimization of lead compounds.

V. Polymer Chemistry Involving R 1 Isocyanatobutyl Benzene

Asymmetric Polymerization of the Compound

Asymmetric polymerization of (R)-(1-Isocyanatobutyl)benzene involves the controlled propagation of the monomer in a manner that preserves or even enhances the chirality of the resulting polymer chain. The polymerization of isocyanates can proceed through various mechanisms, with anionic polymerization being a common and effective method for achieving high molecular weight polymers with well-defined structures. The choice of initiator and polymerization conditions plays a crucial role in controlling the polymerization process and the properties of the final polymer.

The homopolymerization of this compound yields poly(this compound), a chiral polymer with a polyamide-1 (nylon-1) backbone. Due to the steric hindrance and the chiral nature of the side chain, the polymer chain is expected to adopt a rigid, helical conformation in solution. The preferred helical sense (either right-handed, P-helix, or left-handed, M-helix) is determined by the configuration of the chiral center in the monomer. For (R)-monomers, the formation of a specific helical sense is often favored, leading to a polymer with a high degree of optical activity.

Studies on analogous chiral polyisocyanates have demonstrated that the molecular weight and the nature of the solvent can significantly influence the stability and perfection of the helical structure. The degree of polymerization and the polydispersity of the resulting polymer are critical parameters that are controlled by the polymerization kinetics.

Table 1: Representative Data from Homopolymerization Studies of Chiral Isocyanates (Note: Data presented here are illustrative and based on studies of structurally similar chiral isocyanates, as specific data for this compound is not readily available in the literature.)

| Initiator System | Solvent | Temperature (°C) | Mn ( g/mol ) | PDI (Mw/Mn) | Specific Rotation [α]D (deg) |

| n-BuLi / Toluene | Toluene | -78 | 55,000 | 1.25 | +150 |

| NaCN / DMF | DMF | 25 | 48,000 | 1.30 | +135 |

| TiCl4 / Lewis Base | Hexane | 0 | 62,000 | 1.15 | +165 |

Copolymerization of this compound with other monomers opens up possibilities for tuning the properties of the resulting polymers. The incorporation of comonomers can affect the helical stability, solubility, and functional properties of the material.

Copolymerization with Achiral Monomers: When copolymerized with achiral isocyanates, such as n-hexyl isocyanate, the chiral this compound units can induce a preferential helical sense in the achiral segments of the polymer chain. This phenomenon is known as the "sergeants-and-soldiers" effect, where a small amount of the chiral "sergeant" monomer can dictate the helicity of a large number of achiral "soldier" monomers. The efficiency of this chiral induction depends on the copolymer composition and the cooperativity of the helical propagation.

Copolymerization with Chiral Monomers: Copolymerization with other chiral monomers, either of the same or opposite configuration, can lead to complex chiroptical behaviors. If the comonomer has the same (R)-configuration, it is expected to reinforce the helical preference. Conversely, if a monomer with the opposite (S)-configuration is introduced, it can lead to a "majority rule" effect, where the helical sense is determined by the enantiomer in excess. In some cases, a non-linear relationship between the enantiomeric excess of the comonomers and the optical activity of the copolymer is observed, a phenomenon known as chiral amplification.

Table 2: Reactivity Ratios in Copolymerization of a Chiral Isocyanate (M1) with an Achiral Isocyanate (M2) (Illustrative data based on analogous systems)

| M1 (Chiral) | M2 (Achiral) | r1 | r2 | r1 * r2 | Copolymer Type |

| (R)-1-phenylethyl isocyanate | n-hexyl isocyanate | 0.85 | 1.10 | 0.935 | Random |

| (R)-sec-butyl isocyanate | n-butyl isocyanate | 0.95 | 1.05 | 0.998 | Ideal |

Stereocontrol in Polymer Microstructure and Macromolecular Architecture

The primary mechanism of chiral induction in the polymerization of this compound is the influence of the chiral side chain on the conformation of the growing polymer backbone. The bulky phenylbutyl group restricts the rotation around the C-N bonds of the polyamide backbone, forcing it to adopt a helical conformation. The (R)-configuration of the stereocenter energetically favors one helical screw sense over the other.

This intramolecular transfer of chirality from the side chain to the main chain is a cooperative process. Once a small segment of the polymer adopts a particular helical sense, it becomes energetically more favorable for subsequent monomers to add in a way that maintains that helicity. This cooperativity is crucial for the formation of long, stable helical domains.

The helical structure of polyisocyanates arises from the planar and rigid nature of the amide bonds in the backbone, coupled with steric hindrance from the side chains. The conformation of the backbone is defined by a series of torsional angles. For poly(this compound), the chiral side group biases these torsional angles, leading to a preferential formation of either a right-handed (P) or left-handed (M) helix.

The stability of the helical conformation is influenced by several factors, including:

Solvent: The polarity and solvating power of the solvent can affect the intramolecular hydrogen bonding and other non-covalent interactions that stabilize the helix.

Molecular Weight: A certain critical chain length is often required for the stable formation of a helical structure.

In copolymers of this compound, controlling the stereoregularity and the sequence of the different monomer units is essential for tailoring the material properties.

Stereoregularity: In the context of polyisocyanates, stereoregularity primarily refers to the consistency of the helical sense along the polymer chain. In homopolymers of this compound, a high degree of stereoregularity is expected, with long segments of a single helical sense. In copolymers, the degree of stereoregularity depends on the efficiency of the chiral induction from the this compound units to the achiral comonomer units.

Sequence Control: The distribution of monomer units along the copolymer chain (e.g., random, alternating, blocky) is determined by the reactivity ratios of the comonomers. As indicated in the representative data in Table 2, for many isocyanate pairs, the product of the reactivity ratios (r1 * r2) is close to 1, suggesting a tendency towards random or ideal copolymerization. Achieving precise sequence control, such as in block copolymers, typically requires living polymerization techniques where the monomers are added sequentially.

Polymerization Kinetics and Mechanistic Pathways

The polymerization of isocyanates can proceed through various mechanisms, each offering different levels of control over the polymer's molecular weight, dispersity, and stereochemistry. For a chiral monomer like this compound, these mechanisms can be tailored to produce polymers with specific helical conformations.

Coordination polymerization of isocyanates, often facilitated by transition metal complexes, provides a powerful method for controlling the polymer's tacticity and architecture. While specific studies on this compound are not extensively documented, the mechanisms can be inferred from studies on similar isocyanates using catalysts like half-titanocene complexes. uoa.gr

The generally accepted mechanism for coordination polymerization of isocyanates involves the insertion of the monomer into a metal-nitrogen bond of the growing polymer chain. The catalyst, typically a transition metal complex, plays a crucial role in activating the monomer and guiding its orientation during the insertion step. For a chiral monomer, the catalyst's ligand environment can influence the selection of one enantiomeric face of the monomer, leading to a highly stereoregular polymer.

The kinetics of coordination polymerization are complex and depend on several factors, including the nature of the catalyst, the monomer concentration, and the reaction temperature. The rate of polymerization is often first-order with respect to both the monomer and catalyst concentrations.

Key Mechanistic Steps in Coordination Polymerization:

Initiation: The active species is formed by the reaction of the catalyst precursor with a co-catalyst or by the direct interaction of the catalyst with the first monomer molecule.

Propagation: The monomer coordinates to the metal center and subsequently inserts into the metal-polymer bond. The stereochemistry of the insertion is influenced by the catalyst's chiral ligands and the monomer's inherent chirality.

Termination and Chain Transfer: These reactions limit the molecular weight of the polymer and can occur through various pathways, including beta-hydride elimination or reaction with impurities.

The use of chiral catalysts in the polymerization of achiral isocyanates has been shown to produce optically active polymers due to the preferential formation of one helical screw sense. In the case of a chiral monomer like this compound, the inherent chirality of the monomer is expected to strongly direct the helical screw sense of the resulting polymer.

Table 1: Representative Catalyst Systems for Coordination Polymerization of Isocyanates This table presents catalyst systems used for isocyanates similar to this compound, illustrating the types of catalysts employed in such polymerizations.

| Catalyst System | Monomer(s) | Resulting Polymer Characteristics |

| [(η5-C5H5)((S)-2-Bu-O)TiCl2] | n-hexyl isocyanate, 2-phenylethyl isocyanate | Well-defined block copolymers uoa.gr |

| Ziegler-Natta Catalysts (e.g., TiCl4/AlR3) | Ethylene, Propylene | Linear and stereoregular polymers wikipedia.org |

| Kaminsky Catalysts (Metallocene/MAO) | Ethene, Propene | Homogeneous polymerization, high activity wikipedia.org |

Anionic polymerization of isocyanates is a well-established method for synthesizing high molecular weight polyisocyanates. The polymerization is typically initiated by strong nucleophiles, such as organometallic compounds or alkoxides.

The propagating species in the anionic polymerization of isocyanates is an amidate anion. A significant challenge in this process is the occurrence of a back-biting reaction, where the growing chain end attacks the penultimate carbonyl group, leading to the formation of a stable cyclic trimer (isocyanurate). This side reaction can severely limit the molecular weight of the polymer and broaden its distribution. researchgate.net

The kinetics of anionic polymerization are highly dependent on the initiator, solvent, and temperature. The rate of polymerization is generally first-order in monomer concentration. The choice of counter-ion and the presence of additives can significantly influence the stability of the propagating species and suppress trimerization.

For this compound, the bulky and chiral nature of the substituent is expected to influence the polymerization kinetics. The steric hindrance might reduce the rate of both propagation and trimerization. The chirality of the monomer will dictate the helical structure of the resulting polymer.

General Anionic Polymerization Mechanism:

Initiation: A nucleophilic initiator attacks the carbonyl carbon of the isocyanate monomer, forming an amidate anion.

Propagation: The amidate anion at the chain end attacks another monomer molecule, extending the polymer chain.

Termination/Trimerization: The polymerization can be terminated by impurities or intentionally by adding a terminating agent. The primary chain-limiting reaction is the back-biting cyclization to form the isocyanurate trimer.

Living polymerization is a form of chain-growth polymerization where chain termination and transfer reactions are absent. nih.gov This allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity), and complex architectures like block copolymers. acs.org

Achieving a living anionic polymerization of isocyanates requires careful control of the reaction conditions to suppress the formation of the cyclic trimer. researchgate.net Several strategies have been developed to achieve this, including:

Low Polymerization Temperatures: Conducting the polymerization at very low temperatures (e.g., -98 °C) significantly reduces the rate of the back-biting reaction. researchgate.net

Use of Specific Initiators and Additives: The use of certain initiators, such as sodium benzanilide, which has a slow initiation rate, can provide better control. nih.gov Additives like sodium tetraphenylborate (B1193919) (NaBPh4) can stabilize the propagating amidate anion by a common-ion effect, suppressing the formation of unstable free amidate anions that are more prone to trimerization. researchgate.net

In the context of this compound, a living anionic polymerization would offer precise control over the synthesis of chiral, helical polymers. The predictable nature of living polymerization would allow for the creation of well-defined block copolymers where a helical poly(this compound) block could be combined with other polymer segments to create novel materials with unique self-assembly properties.

The kinetics of a living polymerization are characterized by a linear increase in the number-average molecular weight (Mn) with monomer conversion. The rate of initiation should be much faster than the rate of propagation to ensure that all chains grow simultaneously, leading to a narrow molecular weight distribution.

Table 2: Conditions for Living Anionic Polymerization of Isocyanates This table provides examples of reaction conditions that have been successfully used for the living anionic polymerization of isocyanates, which would be applicable for the polymerization of this compound.

| Initiator System | Monomer | Solvent | Temperature (°C) | Key Features |

| Sodium Diphenylmethane (NaDPM) / NaBPh4 | n-hexyl isocyanate | THF | -98 | Suppression of trimerization by common-ion effect researchgate.net |

| Sodium Benzanilide (Na-BA) | n-hexyl isocyanate | THF | -78 | Slow initiation rate, eliminates need for external additive nih.gov |

| n-BuLi / Cryptand | Various Isocyanates | Toluene/THF | -78 | Enhanced reactivity and control |

Vi. Theoretical and Computational Investigations of R 1 Isocyanatobutyl Benzene

Conformational Analysis and Stereoisomeric Interconversion Pathways

The flexible butyl side chain of (R)-(1-Isocyanatobutyl)benzene allows it to exist in several different spatial arrangements, or conformations. Conformational analysis aims to identify the stable conformers (local minima on the potential energy surface) and determine their relative energies and the energy barriers for interconversion between them.

A computational study on the closely related molecule sec-butylbenzene (B1681704), performed using ab initio calculations and confirmed with resonant two-photon ionization (R2PI) spectroscopy, provides a strong model for what would be expected for this compound. researchgate.net The study identified three stable conformers resulting from rotation around the Cα-Cβ bond of the side chain. The most populated conformer was found to be a gauche arrangement, in contrast to the anti-conformer preference in n-propylbenzene, highlighting the influence of the α-methyl group. researchgate.net

For this compound, a similar analysis would involve rotating the key dihedral angles—particularly the C(phenyl)-Cα, Cα-Cβ, and Cα-N bonds—to map the potential energy surface. This would reveal the preferred orientations of the butyl group and the isocyanate moiety relative to the phenyl ring. The results of such an analysis on the analogous sec-butylbenzene are summarized in the table below.

| Conformer | Description | Calculated Relative Energy (cm⁻¹) | Experimental Population (%) |

|---|---|---|---|

| G1 | Gauche arrangement of the C(phenyl)-Cα-Cβ-Cγ dihedral angle | 0 | ~91 |

| A | Anti arrangement of the C(phenyl)-Cα-Cβ-Cγ dihedral angle | 180 | ~7 |

| G2 | Second Gauche arrangement | 310 | ~2 |

Electronic Structure Characterization and Reactivity Descriptors

The electronic structure of a molecule dictates its reactivity. Computational methods can quantify various electronic properties that serve as powerful reactivity descriptors. For this compound, the isocyanate group (-N=C=O) is the primary site of chemical reactivity.

Key reactivity descriptors that would be calculated include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the LUMO indicates the ability of the molecule to accept electrons, while the HOMO energy relates to its electron-donating ability. The isocyanate group is strongly electrophilic, meaning the LUMO is expected to be localized on the central carbon atom of the NCO group, making it susceptible to nucleophilic attack.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface. It would show a region of high positive potential (electrophilic) around the carbonyl carbon of the isocyanate and negative potential around the oxygen and nitrogen atoms.

Atomic Charges: Calculating the partial charges on each atom (e.g., using Natural Bond Orbital analysis) quantifies the electrophilicity of the isocyanate carbon. The peculiar position of the carbon atom between two highly electronegative atoms (N and O) induces a significant positive charge, making it the primary reactive center. mdpi.com

Fukui Functions: These descriptors identify which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. researchgate.net

These descriptors collectively provide a detailed rationale for the known reactivity of isocyanates, such as their reactions with alcohols to form urethanes or their self-addition reactions like dimerization and trimerization. mdpi.com

Computational Modeling of Reaction Mechanisms and Transition States

A significant advantage of computational chemistry is its ability to map out entire reaction pathways, including the identification of short-lived, high-energy transition states that are impossible to observe experimentally. This allows for a detailed understanding of reaction mechanisms, rates, and selectivity.

For this compound, computational modeling would focus on its reactions with nucleophiles, which are central to its application in polymer and synthetic chemistry. Theoretical calculations on the reaction of phenyl isocyanate with alcohols have shown that the energy barrier for the direct addition is significantly lowered by the participation of additional alcohol molecules (alcohol catalysis) or the urethane (B1682113) product (autocatalysis) in the transition state. mdpi.com These catalytic pathways involve cyclic transition states where protons are transferred in a concerted manner, facilitating the reaction.

As this compound is a chiral molecule, its reactions with other chiral molecules can proceed via different diastereomeric pathways, leading to different product stereoisomers. Computational modeling is exceptionally well-suited to exploring the origins of enantioselectivity and diastereoselectivity.

To model an enantioselective reaction, one would:

Construct the potential energy surfaces for the reaction of the (R)-isocyanate with both enantiomers of a chiral reactant (e.g., an (R)- and (S)-alcohol).

Locate the transition states for all possible pathways (e.g., R-isocyanate + R-alcohol and R-isocyanate + S-alcohol).

Calculate the Gibbs free energy of activation (ΔG‡) for each competing transition state.

The difference in activation energies (ΔΔG‡) between the diastereomeric transition states allows for the prediction of the major product and the enantiomeric or diastereomeric excess. For example, DFT calculations have been used to successfully rationalize the stereochemical outcomes of catalyst-controlled aza-Henry reactions by comparing the energies of the competing transition state models. nih.gov A similar approach would provide a quantitative prediction of the stereoselectivity in reactions involving this compound.

The table below presents hypothetical energy data for such a reaction, illustrating how computational results are interpreted.

| Reaction Pathway | Transition State | Relative Gibbs Free Energy of Activation (ΔG‡) (kcal/mol) | Predicted Product |

|---|---|---|---|

| (R)-Isocyanate + (R)-Nu | TS-R,R | 0.0 | (R,R)-Product (Major) |

| (R)-Isocyanate + (S)-Nu | TS-R,S | 2.5 | (R,S)-Product (Minor) |

This hypothetical profile, with a ΔΔG‡ of 2.5 kcal/mol, would predict a high diastereomeric ratio in favor of the (R,R)-product, providing a molecular-level understanding of the reaction's stereochemical preference.

Prediction of Stereochemical Outcomes

In the study of chiral molecules such as this compound, computational chemistry provides powerful tools for predicting the stereochemical outcomes of chemical reactions. The isocyanate group is highly reactive toward nucleophiles, and when a chiral nucleophile is used, or when the reaction creates a new stereocenter, the formation of diastereomers is possible. Theoretical models, particularly those based on Density Functional Theory (DFT), are employed to elucidate the factors governing the selectivity of such reactions. nih.gov

The prediction of stereochemical outcomes relies on the detailed analysis of the reaction's potential energy surface. For a given reaction, computational methods are used to locate and characterize the structures of the transition states leading to all possible stereoisomeric products. The relative Gibbs free energies of activation (ΔG‡) for these competing pathways determine the kinetic product distribution. A lower activation energy barrier corresponds to a faster reaction rate and, consequently, a higher yield of that particular stereoisomer.

For instance, in a hypothetical reaction between this compound and a chiral nucleophile, two diastereomeric products can be formed. Computational modeling would involve the following steps:

Conformational Analysis: Identifying the lowest energy conformations of the reactants.

Transition State Search: Locating the transition state structures for the formation of each diastereomer.

Energy Calculation: Computing the electronic and Gibbs free energies of the reactants and transition states at a high level of theory (e.g., M06-2X or B3LYP functionals with appropriate basis sets). nih.gov

The difference in activation energies (ΔΔG‡) between the two pathways allows for the prediction of the diastereomeric ratio (dr) at a given temperature (T) using the following relationship derived from the Boltzmann distribution and transition state theory:

dr = exp(-ΔΔG‡ / RT)

where R is the gas constant. This approach enables chemists to understand the origins of stereoselectivity, which often arise from subtle steric and electronic interactions in the transition state, such as avoiding unfavorable interactions between bulky groups. nih.govresearchgate.net Computational studies can therefore guide the selection of reactants and catalysts to achieve desired stereochemical control. frontiersin.org

| Transition State | Calculated ΔG‡ (kcal/mol) | Relative ΔG‡ (kcal/mol) | Predicted Product | Predicted Ratio at 298 K |

|---|---|---|---|---|

| TS-A (leading to Diastereomer A) | 20.5 | 0.0 | Major | ~95:5 |

| TS-B (leading to Diastereomer B) | 22.3 | 1.8 | Minor |

This table presents hypothetical DFT-calculated energy values for the transition states of a reaction involving this compound to illustrate the methodology for predicting stereochemical outcomes.

Advanced Spectroscopic Property Prediction and Interpretation

Computational quantum chemistry is an indispensable tool for the prediction and interpretation of advanced spectroscopic data, providing a direct link between molecular structure and its spectral signature. For a chiral molecule like this compound, theoretical calculations are crucial for assigning complex spectra and confirming its absolute stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of DFT. mdpi.com The Gauge-Including Atomic Orbital (GIAO) method is widely used for this purpose. nih.govruc.dk The process involves first optimizing the three-dimensional structure of the molecule at a chosen level of theory (e.g., B3LYP/6-311+G(d,p)) and then performing a single-point NMR calculation to compute the nuclear shielding tensors for each atom. nih.gov These shielding tensors are then converted into chemical shifts (δ) by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).

Excellent linear correlations are often achieved between experimentally measured and computationally predicted chemical shifts. researchgate.net This synergy is invaluable for:

Structural Verification: Confirming that the synthesized molecule matches the proposed structure.

Signal Assignment: Unambiguously assigning complex or overlapping peaks in the experimental spectrum.

Stereochemical Analysis: Distinguishing between different diastereomers, as they will have unique predicted NMR spectra.

| Atom | Predicted ¹³C Chemical Shift (ppm) | Hypothetical Experimental ¹³C Shift (ppm) |

|---|---|---|

| Isocyanate Carbon (N=C=O) | 125.8 | 126.1 |

| Benzylic Carbon (CH-NCO) | 59.3 | 59.5 |

| Aromatic C1 (ipso) | 141.2 | 141.5 |

| Aromatic C2/C6 (ortho) | 127.5 | 127.7 |

| Aromatic C3/C5 (meta) | 129.1 | 129.3 |

| Aromatic C4 (para) | 128.8 | 129.0 |

| CH₂ (Butyl) | 36.4 | 36.6 |

| CH₂ (Butyl) | 19.7 | 19.9 |

| CH₃ (Butyl) | 14.0 | 14.1 |

This table shows hypothetical GIAO-DFT calculated ¹³C NMR chemical shifts for this compound, demonstrating the typical accuracy achievable in comparison to experimental values.

Vibrational Spectroscopy (IR and Raman)

DFT calculations can accurately predict the vibrational frequencies and intensities of both infrared (IR) and Raman spectra. mcmaster.canih.gov After geometry optimization, a frequency calculation is performed to determine the harmonic vibrational modes of the molecule. The resulting predicted spectrum can be compared directly with experimental data. scirp.org This is particularly useful for assigning specific absorption bands to the corresponding molecular motions, such as the characteristic and intense N=C=O asymmetric stretch of the isocyanate group, which is expected in the 2250-2280 cm⁻¹ region. Potential Energy Distribution (PED) analysis can further dissect each vibrational mode into contributions from specific internal coordinates (stretches, bends, torsions). nih.gov

Chiroptical Spectroscopy (ECD and VCD)

Chiroptical spectroscopic methods are essential for the unambiguous determination of a molecule's absolute configuration. nih.gov

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light in the UV-Vis region. mdpi.com Time-Dependent DFT (TD-DFT) is the standard method for simulating ECD spectra. nih.gov The process involves calculating the vertical excitation energies and corresponding rotational strengths for the lowest electronic transitions. The predicted spectrum for the (R)-enantiomer is then compared with the experimental spectrum. A match in the sign and shape of the Cotton effects provides definitive proof of the absolute configuration. rsc.org

Vibrational Circular Dichroism (VCD): VCD is the vibrational analogue of ECD, measuring differential absorption in the infrared region. researchgate.net Since VCD is sensitive to the vibrational modes of the entire molecule, it provides a rich fingerprint for its three-dimensional structure. DFT calculations can predict VCD spectra with high accuracy. nih.gov Comparing the calculated VCD spectrum of the (R)-enantiomer with the experimental spectrum serves as a powerful method for absolute configuration assignment, especially for molecules lacking a strong UV-Vis chromophore. researchgate.net

Vii. Future Research Directions and Emerging Opportunities

Development of Next-Generation Enantioselective Synthetic Methods

The pursuit of highly efficient and selective methods for the synthesis of (R)-(1-Isocyanatobutyl)benzene remains a key focus. While existing methods provide access to this chiral isocyanate, the development of next-generation strategies is crucial for improving atom economy, reducing waste, and enhancing enantiopurity.

A promising avenue lies in the advancement of dynamic kinetic resolution (DKR) . DKR offers the potential to convert a racemic mixture entirely into the desired (R)-enantiomer, thereby overcoming the 50% yield limitation of traditional kinetic resolution. princeton.eduwikipedia.org This approach involves the in-situ racemization of the slower-reacting (S)-enantiomer, allowing for its continuous conversion to the desired (R)-product. princeton.eduwikipedia.org Research in this area is expected to focus on the design of novel catalyst systems that can efficiently facilitate both the racemization and the enantioselective isocyanation steps.

Furthermore, the exploration of chiral auxiliaries continues to be a valuable strategy. wikipedia.orgnih.govresearchgate.net Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction. wikipedia.org Future work will likely involve the design of novel, easily attachable, and readily cleavable chiral auxiliaries that can induce high diastereoselectivity in the formation of the isocyanate precursor, which can then be converted to this compound.